(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid
Description
Properties
IUPAC Name |
[5-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-7(9(12)13)10-5-6/h3-5,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUJCRYLWPZMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C(C)(C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694450 | |
| Record name | [5-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-06-8 | |
| Record name | [5-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation Approach
This method involves the conversion of a halogenated pyridine precursor into the corresponding boronic acid. The general sequence includes:
-
Halogenation : Introduction of a bromine or iodine atom at the 2-position of 5-(2-hydroxypropan-2-yl)pyridine.
-
Borylation : Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.
-
Hydrolysis : Acidic or basic hydrolysis of the boronic ester to yield the free boronic acid.
Key conditions for the borylation step include the use of Pd(dppf)Cl₂ as the catalyst and potassium acetate as the base in a solvent system of 1,4-dioxane/water at elevated temperatures (80–100°C).
Detailed Synthetic Protocols
Halogenation of 5-(2-Hydroxypropan-2-yl)pyridine
The halogenation step typically employs N-bromosuccinimide (NBS) or iodine monochloride (ICl) under radical or electrophilic aromatic substitution conditions. For example:
Miyaura Borylation Reaction
The boronic ester intermediate is synthesized via the following protocol:
-
Substrate : 2-Bromo-5-(2-hydroxypropan-2-yl)pyridine (1.0 equiv).
-
Reagents : Bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).
-
Solvent : 1,4-Dioxane/H₂O (4:1 v/v).
-
Conditions : 90°C, 18 h under nitrogen.
-
Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc).
Hydrolysis to Boronic Acid
The boronic ester is hydrolyzed under mild acidic conditions:
-
Reagent : 1 M HCl (2.0 equiv).
-
Solvent : THF/H₂O (1:1).
-
Conditions : Room temperature, 2 h.
Optimization of Reaction Conditions
Catalyst Loading and Solvent Systems
Reducing palladium catalyst loadings to 0.5–2 mol% (e.g., Pd(OAc)₂) significantly lowers costs while maintaining efficiency. Solvent systems such as THF/toluene/water with phase-transfer catalysts (e.g., tetrabutylammonium bromide ) enhance reaction rates by improving interfacial contact.
Table 1: Comparison of Borylation Conditions
| Catalyst (mol%) | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ (5) | 1,4-Dioxane/H₂O | 90 | 85 |
| Pd(OAc)₂ (0.8) | THF/Toluene/H₂O (TBAB) | 80 | 88 |
| PdCl₂(PPh₃)₂ (3) | DME/H₂O | 100 | 78 |
Temperature and Reaction Time
Elevated temperatures (80–100°C) are critical for achieving complete conversion within 12–24 h. Prolonged heating beyond 24 h risks protodeboronation , reducing yields.
Purification and Isolation Techniques
Crystallization
The boronic acid is isolated via anti-solvent crystallization using ethanol/water mixtures. This method removes residual palladium and unreacted starting materials.
Chromatography
Silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:2) effectively separates the boronic acid from byproducts.
Analytical Characterization
NMR Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Applications in Pharmaceutical Synthesis
The compound serves as a key intermediate in Suzuki-Miyaura couplings for constructing biaryl structures in drug candidates. For example, it has been utilized in synthesizing androgen receptor antagonists and MAGL inhibitors .
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in the development of boron-containing drugs and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug design, where the compound can target specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
- 6-(2-Hydroxypropan-2-yl)pyridine-3-boronic acid (CAS: N/A; Ref: ): Structure: The hydroxypropan-2-yl group is at the 6-position, and the boronic acid is at the 3-position of the pyridine ring. Molecular Formula: C₈H₁₂BNO₃; Molecular Weight: 181 g/mol.
(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid (CAS: 1310404-56-8; Ref: ):
Key Insight : Regiochemistry significantly impacts reactivity. Boronic acids at the 2-position (main compound) may exhibit higher reactivity in cross-couplings due to proximity to the pyridine nitrogen, which can coordinate with palladium catalysts .
Substituent Variations on the Pyridine Ring
- (5-(Trifluoromethyl)pyridin-2-yl)boronic acid (CAS: 725256-57-5; Ref: ): Structure: Trifluoromethyl (-CF₃) group at the 5-position instead of hydroxypropan-2-yl. Molecular Formula: C₆H₅BF₃NO₂; Molecular Weight: 199.9 g/mol. Properties: The electron-withdrawing -CF₃ group increases the electrophilicity of the boronic acid, enhancing reactivity in certain couplings but reducing solubility compared to hydroxypropan-2-yl derivatives .
- (6-Isopropoxypyridin-3-yl)boronic acid (CAS: 1162257-58-0; Ref: ): Structure: Isopropoxy group at the 6-position. Molecular Formula: C₈H₁₂BNO₃; Molecular Weight: 181 g/mol.
Pyrimidine-Based Analogs
- (2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl)boronic acid (CAS: 1598437-05-8; Ref: ): Structure: Pyrimidine ring with boronic acid at the 5-position and hydroxypropan-2-yl at the 2-position. Molecular Formula: C₇H₁₁BN₂O₃; Molecular Weight: 181.98 g/mol.
Physicochemical Properties and Stability
Notes:
- The hydroxypropan-2-yl group enhances solubility in polar solvents but may increase susceptibility to oxidation or hydrolysis.
- Boronic acids with electron-withdrawing groups (e.g., -CF₃) are more stable against protodeboronation but less soluble .
Commercial Availability and Cost
- Main Compound: Not explicitly priced in evidence, but structurally similar compounds (e.g., [5-(dihydroxyboranyl)thiophen-2-yl]boronic acid) cost $349/1000 mg .
Biological Activity
(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a hydroxypropan-2-yl group and a boronic acid functionality. This structure is crucial for its interaction with biological targets.
Key Structural Features:
- Pyridine Ring: Provides aromatic stability and potential interaction sites.
- Hydroxypropan-2-yl Group: Enhances solubility and reactivity.
- Boronic Acid Group: Capable of forming reversible covalent bonds with diols, which is pivotal for its biological activity.
The primary mechanism of action for this compound involves its ability to form stable complexes with biomolecules. The boronic acid moiety can interact with diols and other nucleophiles, leading to the formation of boronate esters. This property is particularly useful in drug design and biochemical applications.
Interaction with Biological Targets
- Proteasome Inhibition: Boronic acids are known to inhibit proteasomes, which play a critical role in regulating protein degradation. This inhibition can lead to apoptosis in cancer cells.
- Enzyme Modulation: The compound may modulate the activity of specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity: Studies have shown that boronic acids can inhibit cancer cell proliferation by disrupting proteasome function.
- Anti-inflammatory Effects: Some derivatives demonstrate potential in reducing inflammation through modulation of inflammatory cytokines.
Comparative Biological Activity
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| 6-Aminopyridine-3-boronic acid | Biomolecule enrichment | |
| (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid | Enzyme inhibition |
Case Studies
-
Anticancer Studies:
- A study demonstrated that this compound effectively inhibited the growth of multiple myeloma cells by interfering with proteasome activity, leading to increased apoptosis rates.
-
Enzyme Inhibition:
- Research indicated that this compound could inhibit specific enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good stability and reactivity. Its solubility in biological fluids enhances its bioavailability, making it suitable for therapeutic applications.
Q & A
Basic: What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using this boronic acid?
Methodological Answer:
The Suzuki-Miyaura reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₃PO₄), and polar aprotic solvents (e.g., DMF, THF, or dioxane) at 60–100°C. For sterically hindered derivatives like (5-(2-hydroxypropan-2-yl)pyridin-2-yl)boronic acid, increasing catalyst loading (2–5 mol%) and extending reaction time (12–24 hours) may improve yields. Ensure anhydrous conditions to prevent boronic acid degradation .
Basic: How to characterize this compound using spectroscopic methods?
Methodological Answer:
- ¹H NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and hydroxyl/propan-2-yl group signals (δ 1.3–1.5 ppm for CH₃, δ 4.5–5.5 ppm for -OH).
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid presence.
- IR : B-O stretching (~1340 cm⁻¹) and O-H bonds (~3200–3500 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ions (theoretical m/z ~180 for C₈H₁₁BNO₃) .
Advanced: How does steric hindrance from the 2-hydroxypropan-2-yl group influence reactivity?
Methodological Answer:
The bulky 2-hydroxypropan-2-yl group reduces reaction rates in cross-couplings due to steric hindrance. Mitigate this by using bulky ligands (e.g., SPhos) or microwave-assisted heating to accelerate transmetallation. Comparative kinetic studies with less-hindered analogs (e.g., pyridin-2-ylboronic acid) can quantify steric effects .
Advanced: What computational methods model this compound’s electronic structure?
Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates molecular orbitals, charge distribution, and boron’s Lewis acidity. Software like Gaussian or ORCA can predict reaction transition states, while molecular dynamics simulations assess solvation effects. Compare computed ¹¹B NMR shifts with experimental data for validation .
Advanced: How to address solubility challenges in aqueous reactions?
Methodological Answer:
Use co-solvents (e.g., DMSO:water 1:1) or pH adjustment (pH 7–9) to enhance solubility. For hydrophobic reactions, employ surfactants (e.g., CTAB) or ionic liquids. Pre-dissolve the boronic acid in a minimal solvent volume before adding to the reaction mixture .
Basic: What storage conditions prevent degradation?
Methodological Answer:
Store at 2–8°C under inert atmosphere (Ar/N₂) in amber vials. Desiccate with silica gel to avoid moisture-induced protodeboronation. For long-term storage, convert to more stable esters (e.g., pinacol ester) .
Advanced: How to mitigate protodeboronation during reactions?
Methodological Answer:
Add radical inhibitors (e.g., BHT) or perform reactions under acidic conditions (pH 4–6). Low temperatures (0–25°C) and short reaction times minimize decomposition. Monitor by TLC or LC-MS for boronic acid depletion .
Basic: How does the pyridine ring affect Lewis acidity vs. phenylboronic acids?
Methodological Answer:
The pyridine ring’s electron-withdrawing nature increases boron’s Lewis acidity, enhancing diol-binding affinity (e.g., saccharides). Compare binding constants (Kd) via fluorescence titration or isothermal titration calorimetry (ITC) with alizarin red S .
Advanced: What biological implications arise from the hydroxypropan-2-yl group?
Methodological Answer:
The hydroxyl group improves aqueous solubility and enables hydrogen bonding with biological targets (e.g., enzyme active sites). In medicinal studies, evaluate cytotoxicity and target engagement via SPR or cellular assays. Compare with non-hydroxylated analogs to isolate group-specific effects .
Advanced: How to resolve contradictions in reported catalytic efficiencies?
Methodological Answer:
Conduct controlled experiments varying catalysts (Pd, Ni), bases, and solvents. Use Design of Experiments (DoE) to identify critical parameters. Cross-validate with literature meta-analysis, focusing on reaction scaling (mmol vs. µmol) and purification methods (HPLC vs. column chromatography) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
